molecular formula C20H18N2O5S B302683 4-{[(2E,5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID

4-{[(2E,5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID

Cat. No.: B302683
M. Wt: 398.4 g/mol
InChI Key: GNMWOXVKJGEQCU-GIKHVEQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2E,5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID is a complex organic compound with a molecular formula of C20H18N2O5S and a molecular weight of 398.4 g/mol. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzoic acid moiety, and an ethoxy-hydroxybenzylidene group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions.

    Reduction: The carbonyl groups in the thiazolidinone ring can be reduced under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

4-{[(2E,5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.

    Medicine: It may have therapeutic potential due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not well-documented, but it is believed to interact with various molecular targets and pathways due to its structural features. The thiazolidinone ring and benzoic acid moiety may play roles in binding to specific enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives and benzoic acid analogs. Compared to these compounds, 4-{[(2E,5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID is unique due to the presence of the ethoxy-hydroxybenzylidene group, which may confer additional reactivity and biological activity. Examples of similar compounds include:

  • 4-{[(2E,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
  • 4-{(E)-[(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Properties

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

4-[[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C20H18N2O5S/c1-3-27-16-10-12(4-9-15(16)23)11-17-18(24)22(2)20(28-17)21-14-7-5-13(6-8-14)19(25)26/h4-11,23H,3H2,1-2H3,(H,25,26)/b17-11-,21-20?

InChI Key

GNMWOXVKJGEQCU-GIKHVEQZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)O

Origin of Product

United States

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